molecular formula C19H18ClN5O B11667443 3-(2-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667443
M. Wt: 367.8 g/mol
InChI Key: YVBOPIUEHXQEQJ-CIAFOILYSA-N
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Description

3-(2-Chlorophenyl)-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by a 2-chlorophenyl substituent on the pyrazole core and an (E)-configured 4-dimethylaminobenzylidene hydrazone moiety. Such compounds are synthesized via condensation reactions between pyrazole carbohydrazides and aromatic aldehydes, with structural confirmation typically achieved through spectroscopic (IR, NMR, MS) and X-ray crystallographic methods . The dimethylamino group confers electron-donating properties, while the 2-chlorophenyl group introduces steric and electronic effects that influence reactivity and bioactivity.

Properties

Molecular Formula

C19H18ClN5O

Molecular Weight

367.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18ClN5O/c1-25(2)14-9-7-13(8-10-14)12-21-24-19(26)18-11-17(22-23-18)15-5-3-4-6-16(15)20/h3-12H,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

YVBOPIUEHXQEQJ-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Compound Name Substituents on Pyrazole Benzylidene Group Key Findings
Target Compound 2-Chlorophenyl 4-(Dimethylamino)phenyl Enhanced electron density due to dimethylamino; moderate lipophilicity .
3-(2-Chlorophenyl)-N′-[(E)-(2-hydroxyphenyl)methylene]-... 2-Chlorophenyl 2-Hydroxyphenyl Hydrogen bonding via -OH improves solubility; reduced bioavailability .
N′-(2,4-Dichlorobenzylidene)-5-phenyl-... Phenyl 2,4-Dichlorophenyl Increased lipophilicity and steric hindrance; strong analgesic activity .
(E)-N’-(4-Methoxybenzylidene)-5-methyl-... 5-Methyl 4-Methoxyphenyl Methoxy group enhances stability; lower bioactivity vs. dimethylamino .
3-(4-Chlorophenyl)-N′-(3,4-dimethoxybenzylidene)-... 4-Chlorophenyl 3,4-Dimethoxyphenyl Dual methoxy groups increase solubility but reduce receptor affinity .

Key Observations :

  • Chlorine Substitution : 2-Chlorophenyl (target) vs. 4-chlorophenyl () alters steric interactions; the ortho-chloro group may hinder rotational freedom, affecting molecular conformation .

Pharmacological Activity

  • Analgesic Activity: The target compound’s dimethylamino group is structurally similar to compound 5b (N′-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide), which showed 44.83% inhibition in acetic acid-induced writhing tests, outperforming acetylsalicylic acid . Dichlorophenyl analogs () exhibited 19.31% elongation in tail-flick tests, suggesting central analgesic mechanisms .
  • Sedative Effects: Pyrazole derivatives with dimethylamino or methoxy groups (e.g., ) demonstrated dose-dependent sedation in traction and rotarod tests, likely via CNS receptor modulation .

Computational and Spectroscopic Insights

  • DFT Calculations: The dichlorophenyl analog () showed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The target compound’s dimethylamino group may lower this gap, enhancing charge transfer interactions . Solvent modeling (IEFPCM) revealed that polar groups (e.g., -OH, -N(CH₃)₂) stabilize the compound in aqueous environments .
  • X-ray Crystallography :

    • The (E)-configuration of the hydrazone moiety is conserved across analogs, with dihedral angles between pyrazole and benzylidene groups ranging from 5–15°, influencing π-π stacking interactions .

Solubility and Hydrogen Bonding

Compound Hydrogen Bond Donors/Acceptors Solubility Profile
Target Compound 2 Donors (NH, N(CH₃)₂) Moderate in polar solvents
2-Hydroxyphenyl Analog 3 Donors (NH, -OH) High in DMSO/water
3,4-Dimethoxyphenyl Analog 2 Donors (NH) Low in water; high in DMF

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}ClN5_{5}O
  • Molecular Weight : 345.81 g/mol
  • IUPAC Name : 3-(2-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Structural Features

  • The compound features a pyrazole ring, which is known for its pharmacological potential.
  • The presence of a chlorophenyl group and a dimethylamino group contributes to its lipophilicity and potentially enhances its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Table 2: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
3-(2-chlorophenyl)-...4578
Aspirin7050

The higher inhibition percentage against COX-2 suggests that this compound may serve as a selective anti-inflammatory agent.

The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cancer cell proliferation and inflammation. It is hypothesized that the chlorophenyl and dimethylamino groups facilitate interaction with cellular receptors or enzymes involved in these pathways.

Study on Anticancer Effects

In a study conducted by Sivaramakarthikeyan et al., the compound was tested in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential effectiveness in cancer therapy.

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results demonstrated that the compound significantly reduced edema compared to the control group, further supporting its role as an anti-inflammatory agent.

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